ABT-770
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
220614-50-6 |
|---|---|
Molecular Formula |
C22H22F3N3O6 |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
N-[(2S)-1-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-3-[4-[4-(trifluoromethoxy)phenyl]phenoxy]propan-2-yl]-N-hydroxyformamide |
InChI |
InChI=1S/C22H22F3N3O6/c1-21(2)19(30)27(20(31)26-21)11-16(28(32)13-29)12-33-17-7-3-14(4-8-17)15-5-9-18(10-6-15)34-22(23,24)25/h3-10,13,16,32H,11-12H2,1-2H3,(H,26,31)/t16-/m0/s1 |
InChI Key |
IIHFBHZWJNGWRC-INIZCTEOSA-N |
SMILES |
CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C |
Isomeric SMILES |
CC1(C(=O)N(C(=O)N1)C[C@@H](COC2=CC=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABT-770; ABT 770; ABT770; UNII-I8NWP25THF; |
Origin of Product |
United States |
Discovery and Chemical Design of Abt 770
Origins within the Matrix Metalloproteinase Inhibitor Drug Discovery Program at Abbott Laboratories
ABT-770 originated from the matrix metalloproteinase (MMP) inhibitor drug discovery program at Abbott Laboratories. nih.govbenthamdirect.comresearchgate.net The primary goal of this program was to identify a potent, selective, and orally bioavailable MMP inhibitor for potential therapeutic applications, particularly in the treatment of cancer. nih.govbenthamdirect.comresearchgate.net The development program at Abbott evolved from early research on succinate-based inhibitors to more advanced chemical scaffolds. nih.govbenthamdirect.com This progression ultimately led to the exploration of biaryl hydroxamate MMP inhibitors, which were a precursor class to the chemical family to which this compound belongs. nih.govbenthamdirect.com
The journey to this compound was driven by the need to overcome specific challenges encountered with earlier compounds. While biaryl hydroxamates showed promise, they suffered from metabolic instability. nih.govbenthamdirect.com This limitation prompted Abbott's researchers to investigate new chemical classes, leading directly to the discovery of N-formylhydroxylamine (retrohydroxamate) biaryl ethers, a novel class of MMP inhibitors exemplified by this compound. nih.govbenthamdirect.com
Chemical Class and Structural Features of this compound
This compound is classified as a N-formylhydroxylamine, also known as a retrohydroxamate, and is built upon a biaryl ether framework. nih.govbenthamdirect.com Its molecular formula is C22H22F3N3O6, and it has a molecular weight of 481.42 g/mol . The structure represents a significant evolution from earlier hydroxamate-based inhibitors. Modification of the biphenyl (B1667301) portion of its parent compound was a key strategy in achieving its specific inhibitory profile. nih.gov
The (S)-enantiomer of the compound is specifically designated as this compound. nih.gov This stereospecificity is crucial to its biological activity and was a focal point of its chemical synthesis. nih.gov
The defining characteristic of this compound's structure is its retrohydroxamate biaryl ether framework. nih.govbenthamdirect.com The "retrohydroxamate" or N-formylhydroxylamine group was a key innovation designed to address the metabolic instability of the traditional hydroxamate zinc-binding group found in earlier MMP inhibitors. nih.govbenthamdirect.com This novel arrangement of atoms provided a stable and effective means of interacting with the zinc ion in the active site of MMP enzymes.
The "biaryl ether" portion of the framework refers to the two aromatic rings connected by an ether linkage. This part of the molecule is crucial for defining the inhibitor's potency and selectivity against different MMP enzymes. The specific substitutions on these aromatic rings were systematically modified to optimize the compound's interaction with the enzyme's specificity pockets. nih.gov
Design Strategies Employed in this compound Discovery
The discovery of this compound was not serendipitous but the result of a deliberate and technologically advanced drug design strategy at Abbott Laboratories. The program utilized cutting-edge techniques to understand and optimize the interactions between inhibitors and their target enzymes. nih.govbenthamdirect.com
A core technology employed by Abbott in the development of the chemical class leading to this compound was Structure-Activity Relationship (SAR) by Nuclear Magnetic Resonance (NMR). nih.govbenthamdirect.com This powerful, ligand-based NMR approach allows researchers to observe the binding of small molecules (ligands) to the target protein. nih.gov By detecting which parts of a molecule are involved in the binding interaction, chemists can systematically modify the chemical structure to improve its affinity and selectivity for the target. nih.gov The use of SAR by NMR was instrumental in guiding the evolution from early succinate-based inhibitors to the novel biaryl hydroxamates and, subsequently, to the retrohydroxamate biaryl ether series that includes this compound. nih.govbenthamdirect.com
Research Findings
The design strategies resulted in a compound with a specific inhibitory profile. This compound was found to be a potent and selective inhibitor of certain matrix metalloproteinases. The following table summarizes its inhibitory activity against key MMPs.
| Enzyme | IC₅₀ (nM) | Selectivity vs. MMP-1 |
| MMP-1 | 4,600 | - |
| MMP-2 | 3.7 | >1000-fold |
| MMP-9 | 120 | ~38-fold |
Data sourced from ResearchGate. researchgate.net
This selective inhibition, particularly the greater than 1000-fold selectivity for MMP-2 over MMP-1, was a key achievement of the design program. nih.gov
Molecular Mechanism of Action of Abt 770
Specificity and Potency as a Matrix Metalloproteinase Inhibitor
ABT-770 was developed as a highly potent inhibitor of matrix metalloproteinases, demonstrating significant efficacy in preclinical models. Its design as a retrohydroxamate biaryl ether contributes to its potent inhibitory activity. The potency and specificity of an MMP inhibitor are critical determinants of its therapeutic window, as indiscriminate inhibition of various MMP subtypes can lead to undesirable side effects. This compound was engineered to target specific MMPs implicated in pathological processes while sparing others that are essential for normal tissue homeostasis.
A key characteristic of this compound is its remarkable selectivity for the gelatinase subfamily of MMPs, specifically MMP-2 (gelatinase A) and MMP-9 (gelatinase B), over the collagenase subfamily, particularly MMP-1 (collagenase-1). nih.gov Research has demonstrated that this compound is over 1000-fold more selective for MMP-2 than for MMP-1. nih.gov This differential inhibition is crucial because MMP-1 is involved in normal tissue remodeling, and its inhibition has been linked to side effects observed with broad-spectrum MMP inhibitors. In contrast, MMP-2 and MMP-9 are frequently associated with the progression of diseases such as cancer, where they facilitate tissue invasion and metastasis.
The inhibitory potency of this compound against these subtypes is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound | MMP-1 (Collagenase-1) IC50 (nM) | MMP-2 (Gelatinase A) IC50 (nM) | Selectivity (MMP-1 / MMP-2) |
| This compound | 4600 | 4 | > 1000-fold |
Data sourced from MedChemExpress.
Enzymatic Inhibition Kinetics and Binding Interactions
The mechanism by which this compound inhibits MMPs is rooted in its chemical structure, specifically the hydroxamic acid functional group. This group acts as a powerful zinc-binding group (ZBG). The catalytic activity of all MMPs depends on a zinc ion (Zn2+) located deep within the enzyme's active site.
This compound functions as a competitive, reversible inhibitor. It competes with the natural protein substrates for access to the active site. The hydroxamic acid moiety of this compound directly chelates the catalytic zinc ion in a bidentate fashion, meaning two of its atoms form coordinate bonds with the zinc. This strong interaction effectively blocks the active site, preventing the enzyme from binding to and cleaving its substrates. The binding is reversible, meaning the inhibitor can associate and dissociate from the enzyme.
Molecular Determinants of Target Selectivity
The high degree of selectivity that this compound exhibits for MMP-2 and MMP-9 over MMP-1 is determined by specific structural differences in the active site clefts of these enzymes. A primary determinant of this selectivity is the size and shape of a specific cavity within the active site known as the S1' pocket.
MMPs like MMP-2 and MMP-9 possess a deep S1' specificity pocket. In contrast, MMP-1 has a much shallower S1' pocket. The structure of this compound features a large biphenyl (B1667301) group. This bulky, deep aryl substitution is designed to fit snugly into the deep S1' pockets of MMP-2 and MMP-9. This interaction provides additional binding affinity and stabilizes the enzyme-inhibitor complex. Conversely, the shallow S1' pocket of MMP-1 cannot accommodate this large biphenyl group, resulting in a much weaker binding interaction and significantly lower inhibitory potency. This structure-based design is the molecular foundation for the greater than 1000-fold selectivity of this compound.
Preclinical Pharmacological Investigations of Abt 770
In Vitro Studies of ABT-770
In vitro studies provide foundational insights into a compound's direct interactions with biological targets and its effects on cellular processes outside of a living organism.
This compound functions as a potent inhibitor of specific matrix metalloproteinases, notably MMP-2 and MMP-9. fishersci.at Enzyme inhibition assays have determined its half-maximal inhibitory concentration (IC50) values. This compound exhibits an IC50 of 4 nM for MMP-2 and 120 nM for MMP-9. fishersci.at In contrast, its inhibitory effect on MMP-1 is significantly lower, with an IC50 of 4600 nM, demonstrating a notable selectivity for MMP-2 and MMP-9 over MMP-1. fishersci.at This selectivity is a key characteristic of its pharmacological profile. The development of this compound, a retrohydroxamate biaryl ether, stemmed from efforts to address the metabolic instability observed in earlier biaryl hydroxamate inhibitors.
Table 1: Enzyme Inhibition Profile of this compound
| Enzyme | IC50 (nM) |
| MMP-2 | 4 |
| MMP-9 | 120 |
| MMP-1 | 4600 |
While this compound has demonstrated significant anticancer activity in animal models, suggesting anti-proliferative effects, specific detailed data on its direct anti-proliferative activity in in vitro cellular models (e.g., IC50 values against various cancer cell lines) were not extensively detailed in the provided search results. Compounds with similar structures are frequently investigated for their anticancer properties, and the general methodology for assessing anti-proliferative effects in cellular models typically involves assays to measure cell viability and proliferation. macsenlab.com
In Vivo Studies of this compound in Experimental Models
This compound has shown promising efficacy in animal models of tumor growth. It is orally bioavailable and has been demonstrated to be efficacious in an in vivo model of tumor growth. uni.lu Research indicates that this compound can significantly inhibit tumor growth in various animal cancer models. dntb.gov.ua Both this compound and its related structure, ABT-518, have exhibited significant anticancer activity in these experimental animal models.
As a retrohydroxamate, this compound undergoes metabolism in biological systems. A notable aspect of its evaluation in biological systems is its human metabolism, which leads to the formation of an amine metabolite that has been associated with phospholipidosis. Preclinical evaluation of compounds in biological systems involves a comprehensive assessment of their properties, including their mechanism of action and how they interact within the complex environment of a living organism. wikipedia.orgfrontiersin.org
Table 2: Key Characteristics of this compound in Biological Systems
| Characteristic | Detail |
| Compound Type | Retrohydroxamate |
| Oral Bioavailability | Yes uni.lu |
| Metabolism | Easily human metabolized |
| Metabolite Consequence | Amine metabolite caused phospholipidosis |
| Efficacy in Vivo | Efficacious in animal models of tumor growth; significantly inhibits tumor growth in animal cancer models uni.ludntb.gov.ua |
Analog Development and Structure Activity Relationship Progression
Rationale for Analog Design Post-ABT-770
The impetus to design analogs of ABT-770 arose directly from issues identified during its preclinical evaluation. While a potent and selective inhibitor, its profile presented obstacles that necessitated further medicinal chemistry efforts.
The primary challenge that curtailed the advancement of this compound was related to its metabolic fate and resulting toxicity. nih.gov Preclinical studies revealed that this compound was metabolized in humans to an amine metabolite. nih.gov This metabolic transformation was linked to the observation of phospholipidosis, a disorder characterized by the abnormal accumulation of phospholipids (B1166683) in tissues. nih.gov Furthermore, general toxicity issues were identified with this compound, which prompted the search for a new class of MMP inhibitors with an improved safety profile. nih.govwuxiapptec.com This metabolic instability and associated toxicity were the critical drivers for the evolution of the drug discovery program at Abbott Laboratories, steering research away from the biaryl ether structure of this compound towards new structural classes. nih.gov
Synthetic Methodologies for this compound and Analogs
The synthesis of this compound and its analogs required precise control over stereochemistry and the ability to incorporate isotopic labels for detailed metabolic studies.
This compound is the (S)-enantiomer of a biphenyl (B1667301) hydroxamate derivative. nih.gov Its synthesis was achieved through a stereospecific route designed to produce each enantiomer with high purity. The synthesis began with either (S)- or (R)-benzyl glycidyl (B131873) ether, allowing for the selective production of the desired enantiomer. nih.gov This stereospecific approach was crucial, as the biological activity of MMP inhibitors is often highly dependent on the three-dimensional arrangement of the molecule, particularly the groups that interact with the zinc ion and the specificity pockets of the enzyme's active site.
To investigate the metabolic pathways and address the toxicity concerns such as phospholipidosis, the synthesis of a radiolabeled version of the compound, such as [¹⁴C]this compound, is a standard and essential step in drug development. While the specific synthetic route for [¹⁴C]this compound is not detailed in the available literature, the general process involves incorporating a carbon-14 (B1195169) atom at a metabolically stable position within the molecule.
This is typically achieved by starting with a simple, commercially available ¹⁴C-labeled precursor, such as [¹⁴C]barium carbonate, which can be converted into key synthetic intermediates. For a molecule like this compound, the label could potentially be introduced into one of the aromatic rings or the backbone of the molecule. The resulting radiolabeled compound allows researchers to perform quantitative absorption, distribution, metabolism, and excretion (ADME) studies. By tracking the radioactivity, scientists can identify all metabolites, determine their concentrations in various tissues, and understand the routes and rates of excretion from the body. This information is critical for elucidating the exact metabolic transformations leading to toxic metabolites and for designing safer next-generation compounds.
Comparative Analysis of this compound and Subsequent Generations of Matrix Metalloproteinase Inhibitors (e.g., ABT-518)
The evolution from this compound led to the discovery of ABT-518, a compound that addressed the key liabilities of its predecessor. ABT-518 belongs to a different chemical class, the phenoxyphenyl sulfones, a structural shift away from the biaryl ether of this compound. nih.gov This modification was a direct result of efforts to mitigate the toxicity issues observed with this compound. nih.gov
ABT-518 demonstrated potent and selective inhibition of MMP-2 and MMP-9 over MMP-1, a desirable profile for an anti-cancer agent. nih.gov The comparative inhibitory activity of this compound and ABT-518 highlights the successful progression of the research program.
| Compound | MMP-1 (IC₅₀, nM) | MMP-2 (IC₅₀, nM) | MMP-9 (IC₅₀, nM) |
|---|---|---|---|
| This compound | 4,600 | 3.7 | 120 |
| ABT-518 | 8,900 | 0.78 | 0.50 |
Data sourced from Wada, C. K. (2004). Current Topics in Medicinal Chemistry. nih.govnih.gov
The data demonstrates that while both compounds are highly selective for MMP-2 and MMP-9 over MMP-1, ABT-518 exhibits significantly improved potency against the target enzymes. This enhanced activity, combined with the successful mitigation of the toxicity issues associated with this compound, positioned ABT-518 as a more viable clinical candidate, and it was subsequently evaluated in Phase I clinical trials. nih.gov
Advanced Research Methodologies and Techniques
Spectroscopic Techniques in Compound Characterization and Interaction Studies
While the primary publication on ABT-770 does not exhaustively detail its spectroscopic characterization, the synthesis of a novel chemical entity necessitates the use of standard spectroscopic methods to confirm its identity, structure, and purity. nih.gov For a small organic molecule like this compound, these techniques are fundamental.
Nuclear Magnetic Resonance (NMR) spectroscopy would have been a critical tool. ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, allowing chemists to verify that the synthesized molecule has the correct atomic connectivity. The drug discovery program at Abbott Laboratories, which developed this compound, utilized advanced techniques like SAR (Structure-Activity Relationship) by NMR to guide the development of MMP inhibitors. nih.gov
Mass Spectrometry (MS) is another essential technique used to confirm the molecular weight of the synthesized compound. nih.gov High-resolution mass spectrometry provides a highly accurate mass measurement, which helps to determine the elemental composition of the molecule, further confirming its identity. When coupled with liquid chromatography (LC-MS), it is also a powerful tool for assessing the purity of the compound. nih.gov It is important to note that contaminants from laboratory plastics, such as Tinuvin 770, can sometimes interfere with sensitive mass spectrometry analyses, requiring careful selection of materials. nih.gov
Computational Approaches in Ligand-Target Interaction Prediction
Computational modeling is a cornerstone of modern drug design, used to predict and analyze the interaction between a ligand, such as this compound, and its biological target. For MMP inhibitors, these approaches are crucial for understanding the basis of their potency and selectivity. sci-hub.box
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net In the case of this compound, docking simulations would be performed using the crystal structures of target MMPs, such as MMP-2 and MMP-1. nih.govsci-hub.box this compound is a hydroxamic acid-based inhibitor; this functional group acts as a potent zinc-binding group (ZBG) that chelates the catalytic zinc ion in the active site of MMPs. nih.govfrontiersin.org Docking studies help visualize how the hydroxamic acid group coordinates with the zinc ion and how other parts of the inhibitor, like the biphenyl-sulfonamido backbone, fit into the enzyme's specificity pockets (e.g., the S1' pocket). nih.gov This information is vital for explaining the observed selectivity of this compound, which is over 1000-fold more selective for MMP-2 over MMP-1. nih.gov
Molecular Dynamics (MD) simulations can further refine the static picture provided by docking. frontiersin.org MD simulates the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the interaction and the role of protein flexibility. These simulations can help to calculate binding free energies, offering a quantitative prediction of inhibitor potency that can be correlated with experimental data. sci-hub.box Such computational approaches allow for the rapid in silico screening of virtual compound libraries to prioritize candidates for synthesis and experimental testing. researchgate.net
In Vitro Model Systems for Mechanistic Elucidation
In vitro models are indispensable for determining the biological activity of a compound in a controlled, non-living system. For this compound, these models were used to establish its potency and selectivity as an MMP inhibitor.
Enzymatic assays are the primary in vitro system for this purpose. The inhibitory activity of this compound against a panel of MMPs was determined using purified, recombinant human MMP enzymes. nih.govresearchgate.net These assays typically employ a fluorogenic peptide substrate that is cleaved by the active MMP. ufl.edu In the absence of an inhibitor, the enzyme cleaves the substrate, separating a fluorophore from a quencher and resulting in a measurable increase in fluorescence. When an inhibitor like this compound is present, it binds to the enzyme's active site, preventing substrate cleavage and thus reducing the fluorescence signal. By measuring the fluorescence at various inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov
The data below summarizes the in vitro inhibitory activity of this compound against several matrix metalloproteinases.
| Enzyme | IC50 (nM) |
|---|---|
| MMP-2 (Gelatinase A) | 2.4 |
| MMP-9 (Gelatinase B) | 14 |
| MMP-13 (Collagenase 3) | 0.8 |
| MMP-1 (Collagenase 1) | >3000 |
Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov
In addition to enzymatic assays, cell-based in vitro models are used to assess a compound's activity in a more complex biological context. The development of this compound as an anti-cancer agent involved testing in cultured tumor cells. nih.gov Such models can be used to determine a compound's effect on cell proliferation, migration, and invasion—processes in which MMPs are heavily involved. researchgate.net
In Vivo Model Systems for Mechanistic Elucidation
In vivo models, primarily in animals, are critical for evaluating the therapeutic efficacy and pharmacokinetic properties of a drug candidate before it can be considered for human trials. nih.gov
For oncology drugs like this compound, tumor xenograft models are a standard in vivo system. stanford.edu In these models, human tumor cells are implanted subcutaneously into immunocompromised mice. stanford.edunih.gov Once tumors are established, the animals are treated with the test compound. The efficacy of this compound was demonstrated in such a model, where its administration led to the inhibition of tumor growth. nih.gov The primary endpoint in these studies is typically tumor growth inhibition, measured by regularly calipering the tumor volume over the course of the treatment. championsoncology.com
Pharmacokinetic (PK) studies are another essential component of in vivo evaluation, designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.gov PK studies for this compound were conducted in rats and dogs, which are common preclinical species. nih.gov These studies involve administering the compound (both intravenously and orally) and then collecting blood samples at various time points to measure the drug concentration. This data is used to determine key parameters like bioavailability, half-life, and clearance, which are crucial for assessing the drug-like properties of the compound. nih.gov
The table below presents the pharmacokinetic parameters of this compound determined in rats and dogs.
| Parameter | Rat | Dog |
|---|---|---|
| Oral Bioavailability (%) | 32 | 72 |
| Half-life (h, after IV dose) | 2.1 | 1.8 |
| Clearance (mL/min/kg, after IV dose) | 26 | 13 |
Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov
Bioanalytical Techniques for Compound Detection and Characterization in Biological Matrices
To conduct the pharmacokinetic studies described above, a robust and sensitive bioanalytical method is required to accurately quantify the concentration of this compound in biological matrices such as plasma. nih.gov The standard technique for this purpose is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). nih.gov
This method involves several key steps. First, the compound must be extracted from the plasma sample, typically using protein precipitation or liquid-liquid extraction, to remove interfering substances. Next, the extract is injected into an HPLC system. The HPLC uses a column to separate this compound from other remaining components in the extract based on their physicochemical properties. Finally, the separated compound flows into a tandem mass spectrometer for detection and quantification. The mass spectrometer is set to detect a specific mass-to-charge ratio transition unique to this compound, providing excellent selectivity and sensitivity for measuring concentrations even at very low levels (ng/mL). nih.govresearchgate.net
The stability of the analyte in the biological matrix is also a critical consideration. Hydroxamic acids, the class of compounds to which this compound belongs, can be susceptible to hydrolysis by plasma esterases, which can affect the accuracy of measurements if not properly handled. researchgate.netnih.gov Therefore, validation of the bioanalytical method includes stability assessments under various conditions (e.g., freeze-thaw cycles, room temperature storage) to ensure the reliability of the pharmacokinetic data. nih.gov
Q & A
Q. What are the key synthetic steps and challenges in producing [14C]ABT-770 for metabolic studies?
this compound, labeled with Carbon-14 in its phenoxy ring, is synthesized via an 8-step process starting from 4-bromophenol-UL-14C . The critical step involves a three-step one-pot reaction to introduce the hydantoin moiety, oxidize the imine, and hydrolyze the intermediate to yield the penultimate precursor (56% yield). Challenges include ensuring isotopic stability in metabolically inert positions and optimizing reaction conditions to avoid racemization during hydantoin formation .
| Step | Key Reaction | Yield | Purpose |
|---|---|---|---|
| 1 | Bromophenol-14C alkylation | 85% | Introduce radiolabeled phenoxy group |
| 5 | Hydantoin formation (one-pot) | 56% | Core structure assembly |
| 8 | Final hydrolysis | 72% | Active compound isolation |
Q. How does this compound achieve selectivity for MMP-2/9 over MMP-1, and what structural features drive this specificity?
this compound’s selectivity arises from replacing the biphenyl group with a diphenylether moiety, which reduces affinity for MMP-1’s shallow substrate-binding pocket. Computational modeling and crystallography show this modification minimizes steric clashes with MMP-1’s catalytic domain while maintaining strong interactions with MMP-2/9 . Comparative IC₅₀ values highlight its selectivity:
| MMP Isoform | IC₅₀ (nM) |
|---|---|
| MMP-2 | 2.1 |
| MMP-9 | 3.8 |
| MMP-1 | >1000 |
Q. What preclinical models have been used to validate this compound’s antitumor efficacy, and what endpoints are critical for interpretation?
this compound was tested in xenograft models (e.g., prostate and breast cancer) using tumor volume reduction and metastasis inhibition as primary endpoints. Dosing regimens (10–50 mg/kg/day) and pharmacokinetic parameters (e.g., half-life, AUC) must align with MMP inhibition kinetics to ensure sustained target engagement .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s in vitro potency and rapid metabolic clearance in human trials?
Despite strong in vitro MMP-2/9 inhibition (IC₅₀ <5 nM), this compound’s human efficacy is limited by rapid metabolism to an amine metabolite linked to phospholipidosis . Methodological solutions include:
Q. What experimental designs are recommended to assess this compound’s off-target effects, particularly its impact on blood pressure regulation?
this compound’s inhibition of metalloproteinases (e.g., ADAM17) may indirectly modulate blood pressure via angiotensin-converting enzyme (ACE) pathways . To evaluate this:
- In vivo models : Use hypertensive rodent models to monitor systolic/diastolic pressure changes post-treatment.
- Biomarker analysis : Quantify serum levels of ACE, endothelin-1, and nitric oxide synthase pre- and post-dosing .
- Dose titration : Correlate MMP-2/9 inhibition (via fluorogenic substrate assays) with hemodynamic endpoints to establish a therapeutic window .
Q. How should researchers address discrepancies in this compound’s efficacy across different cancer types (e.g., prostate vs. breast tumors)?
Tumor-specific efficacy may stem from microenvironmental differences in MMP isoform expression or stromal cell interactions. Recommended approaches:
- Transcriptomic profiling : Use RNA-seq to map MMP-2/9/14 expression in patient-derived tumor samples .
- Co-culture models : Combine cancer cells with fibroblasts/immune cells to simulate stromal influence on drug response .
- Pharmacodynamic biomarkers : Measure collagen degradation products (e.g., CTX-II) in serum to confirm target modulation .
Methodological Guidance
Q. What analytical techniques are optimal for characterizing this compound’s purity and isotopic integrity in radiolabeled studies?
- HPLC-UV/radiometric detection : Separate and quantify non-radiolabeled impurities (<2% threshold) .
- NMR spectroscopy : Confirm structural integrity using ¹³C-labeled reference standards .
- Mass spectrometry : Verify isotopic enrichment (≥98% 14C) via high-resolution MS .
Q. How can researchers improve this compound’s translational relevance given its species-specific metabolic differences?
- Cross-species liver microsome assays : Compare human vs. rodent metabolic pathways to identify vulnerable sites .
- Cryopreserved hepatocytes : Test metabolite formation kinetics in human cells to predict clinical outcomes .
- Transgenic models : Use humanized CYP3A4 mice to mimic human metabolism .
Data Analysis & Reporting
Q. What statistical frameworks are suitable for analyzing this compound’s dose-response heterogeneity in preclinical studies?
- Mixed-effects models : Account for inter-animal variability in tumor growth rates .
- ANOVA with Tukey post-hoc : Compare multiple dosing groups while controlling for Type I error .
- Bayesian hierarchical modeling : Integrate historical data to refine efficacy estimates in small sample sizes .
Q. How should researchers document this compound’s synthetic and analytical protocols to ensure reproducibility?
Follow Beilstein Journal guidelines:
- Experimental section : Detail solvent ratios, reaction temperatures, and purification steps (e.g., “Column chromatography: silica gel, hexane/EtOAc 3:1”) .
- Supporting information : Include NMR spectra, HPLC chromatograms, and crystallographic data (if available) .
- Data deposition : Share raw spectra and kinetic datasets in public repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
